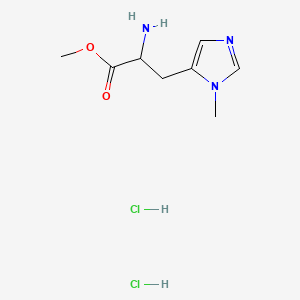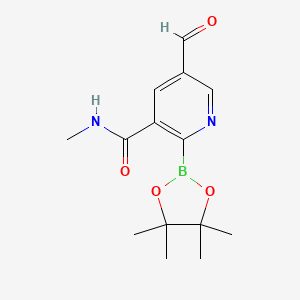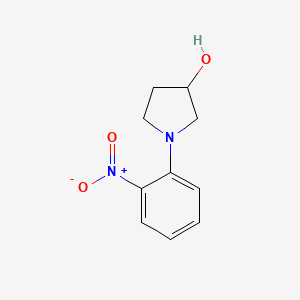
Methyl Npi-methyl-L-histidinate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Npi-methyl-L-histidinate dihydrochloride is a derivative of histidine, an essential amino acid. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity. It is known for its role in peptide synthesis and as a reactant in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Npi-methyl-L-histidinate dihydrochloride can be synthesized through the esterification of histidine. The process involves the reaction of histidine with methanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl Npi-methyl-L-histidinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various histidine-based compounds .
Scientific Research Applications
Methyl Npi-methyl-L-histidinate dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes .
Mechanism of Action
The mechanism of action of Methyl Npi-methyl-L-histidinate dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Histidine methyl ester dihydrochloride
- N-methylhistidine
- Histidine ethyl ester dihydrochloride
Uniqueness
Methyl Npi-methyl-L-histidinate dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other histidine derivatives may not be as effective .
Properties
Molecular Formula |
C8H15Cl2N3O2 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H |
InChI Key |
RKQQFZCGJKMSPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)







![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
